molecular formula C16H14ClN3O4 B11556057 2-(4-chlorophenoxy)-N'-[1-(3-nitrophenyl)ethylidene]acetohydrazide

2-(4-chlorophenoxy)-N'-[1-(3-nitrophenyl)ethylidene]acetohydrazide

Cat. No.: B11556057
M. Wt: 347.75 g/mol
InChI Key: WONUUAPXNILITI-WOJGMQOQSA-N
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Description

2-(4-chlorophenoxy)-N’-[1-(3-nitrophenyl)ethylidene]acetohydrazide is an organic compound that features both chlorophenoxy and nitrophenyl functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenoxy)-N’-[1-(3-nitrophenyl)ethylidene]acetohydrazide typically involves the reaction of 4-chlorophenol with 3-nitrobenzaldehyde to form an intermediate, which is then reacted with acetohydrazide. The reaction conditions often include the use of a solvent such as ethanol or methanol and may require heating to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorophenoxy)-N’-[1-(3-nitrophenyl)ethylidene]acetohydrazide can undergo several types of chemical reactions, including:

    Oxidation: The nitrophenyl group can be further oxidized under strong oxidizing conditions.

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Sodium hydroxide or other strong bases.

Major Products

    Oxidation: Formation of carboxylic acids or other oxidized derivatives.

    Reduction: Formation of amines.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

2-(4-chlorophenoxy)-N’-[1-(3-nitrophenyl)ethylidene]acetohydrazide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-chlorophenoxy)-N’-[1-(3-nitrophenyl)ethylidene]acetohydrazide is not fully understood. it is believed to interact with specific molecular targets, potentially inhibiting enzymes or interfering with cellular processes. The nitrophenyl group may play a role in its biological activity by undergoing reduction to form reactive intermediates that can interact with biomolecules .

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-chlorophenoxy)-3’-nitroacetanilide
  • 2-(4-chlorophenoxy)-1-(3-pyridyl)ethan-1-ols

Uniqueness

2-(4-chlorophenoxy)-N’-[1-(3-nitrophenyl)ethylidene]acetohydrazide is unique due to the presence of both chlorophenoxy and nitrophenyl groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C16H14ClN3O4

Molecular Weight

347.75 g/mol

IUPAC Name

2-(4-chlorophenoxy)-N-[(E)-1-(3-nitrophenyl)ethylideneamino]acetamide

InChI

InChI=1S/C16H14ClN3O4/c1-11(12-3-2-4-14(9-12)20(22)23)18-19-16(21)10-24-15-7-5-13(17)6-8-15/h2-9H,10H2,1H3,(H,19,21)/b18-11+

InChI Key

WONUUAPXNILITI-WOJGMQOQSA-N

Isomeric SMILES

C/C(=N\NC(=O)COC1=CC=C(C=C1)Cl)/C2=CC(=CC=C2)[N+](=O)[O-]

Canonical SMILES

CC(=NNC(=O)COC1=CC=C(C=C1)Cl)C2=CC(=CC=C2)[N+](=O)[O-]

Origin of Product

United States

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